Enhanced Lipophilicity (LogP) vs. 2-Phenyl and 5-Methyl-2-Phenyl Analogs
The 2-thienyl substituent in the target compound confers a higher predicted lipophilicity compared to the corresponding 2-phenyl and 5-methyl-2-phenyl analogs. This difference is expected to influence membrane permeability and distribution, a critical factor in lead optimization [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.524 |
| Comparator Or Baseline | 2-phenyl-1,3-oxazole-4-carbaldehyde: 1.84; 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde: 2.2 |
| Quantified Difference | Target is +0.684 units (37%) more lipophilic than 2-phenyl analog; +0.324 units (15%) more lipophilic than 5-methyl-2-phenyl analog. |
| Conditions | In silico prediction (XLogP3-AA) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, potentially enhancing cellular uptake and oral bioavailability in drug development programs.
- [1] Building Block / BOC Sciences. (n.d.). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde - CAS 915923-87-4. Retrieved from https://buildingblock.bocsci.com/5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde-CAS-915923-87-4-item-47-13373.html View Source
